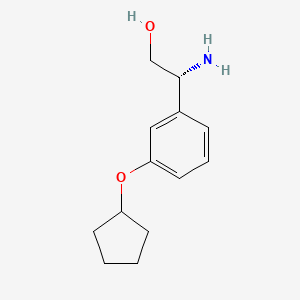

(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL

Description

(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL is a chiral β-amino alcohol derivative characterized by a cyclopentyloxy substituent on the phenyl ring at the 3-position. The R-configuration at the chiral center is critical for its stereochemical interactions, which may influence binding affinity to biological targets.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3-cyclopentyloxyphenyl)ethanol |

InChI |

InChI=1S/C13H19NO2/c14-13(9-15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11,13,15H,1-2,5-6,9,14H2/t13-/m0/s1 |

InChI Key |

PPMBDDLSDUZHCJ-ZDUSSCGKSA-N |

Isomeric SMILES |

C1CCC(C1)OC2=CC=CC(=C2)[C@H](CO)N |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and a suitable amine.

Formation of Intermediate: The aldehyde group of 3-cyclopentyloxybenzaldehyde is reacted with an amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the desired amino alcohol.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized catalysts, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino alcohol can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of more reduced amines or alcohols.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution Reagents: Various alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

Pharmaceutical Applications

Neurological Disorders : This compound has been studied as a potential precursor or active ingredient in drug formulations targeting neurological disorders. Its ability to interact with specific biological pathways makes it a candidate for developing treatments for conditions such as depression or anxiety disorders.

PDE4 Inhibition : Research indicates that derivatives of this compound can act as phosphodiesterase 4 (PDE4) inhibitors, which are relevant in treating inflammatory diseases and neurodegenerative conditions. PDE4 inhibitors are known for their role in modulating inflammatory responses and improving cognitive functions .

Chemical Synthesis

Building Block in Organic Chemistry : The compound serves as a valuable building block in synthetic organic chemistry. Its chiral nature allows for the production of other complex molecules through various chemical reactions, including acylation and substitution reactions. These reactions can be optimized using mild conditions to enhance yield and selectivity .

Biological Research

Antitumor Activity : Preliminary studies suggest that (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL may exhibit antitumor properties, making it a subject of interest in cancer research. Its structural features may influence its interaction with cellular targets involved in tumor growth and proliferation .

Mechanistic Studies : The compound's unique chemical structure allows researchers to explore its mechanisms of action at the molecular level, providing insights into how it interacts with biological systems. This understanding can lead to the development of more effective therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Substituent Variations and Stereochemical Differences

The compound’s closest analogs differ in substituents on the phenyl ring and stereochemistry. Key examples include:

Key Observations :

- Substituent Effects: The cyclopentyloxy group in the target compound is bulkier and more lipophilic compared to halogen (Cl, F) or heterocyclic (furyl) substituents in analogs.

- Stereochemistry : The R-configuration in the target compound contrasts with the S-configuration in , which may lead to divergent biological activities. For instance, enantiomers often exhibit differences in receptor binding or metabolic stability .

Physicochemical Properties

Available data for analogs highlight trends in properties such as density, boiling point, and acidity:

Analysis :

- The furyl-containing analog has a lower molecular weight (127.14 vs. ~250–300 g/mol for the cyclopentyloxy compound), suggesting reduced steric hindrance and higher solubility.

- The high predicted pKa (~12.57) of indicates strong basicity, a trait likely shared with the target compound due to the amino group.

Biological Activity

(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the modulation of various biochemical pathways. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features an amino group, a cyclopentyloxy phenyl moiety, and an alcohol functional group, which contribute to its biological activity.

Research indicates that (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL may exert its effects through several mechanisms:

- Kinase Modulation : The compound has been associated with the modulation of receptor-interacting protein kinases (RIPK1), which are involved in various cellular processes including inflammation and apoptosis. This modulation can potentially affect conditions like systemic lupus erythematosus and multiple sclerosis .

- Inhibition of USP7 : Recent studies suggest that this compound can inhibit ubiquitin-specific protease 7 (USP7), a key regulator in various diseases including cancer and neurodegenerative disorders. Inhibition of USP7 can lead to reduced tumor growth and improved outcomes in models of cancer .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Biological Activity Data

The following table summarizes key biological activities associated with (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL:

Case Study 1: Cancer Treatment

In a study examining the effects of (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL on human cancer cell lines, researchers found that the compound significantly inhibited cell proliferation and induced apoptosis through USP7 inhibition. This suggests its potential as a therapeutic agent in oncology.

Case Study 2: Inflammatory Diseases

Another study focused on the anti-inflammatory properties of the compound demonstrated its efficacy in reducing inflammatory markers in animal models of rheumatoid arthritis. The results indicated that treatment with the compound led to significant improvements in joint swelling and pain scores.

Q & A

Q. What synthetic methodologies are recommended for synthesizing (2R)-2-Amino-2-(3-cyclopentyloxyphenyl)ethan-1-OL?

- Methodological Answer : The synthesis of chiral β-amino alcohols like this compound typically employs asymmetric catalysis or chiral pool strategies. For example:

- Asymmetric Epoxidation : Cyclopentyloxyphenyl epoxide intermediates can be opened with ammonia under controlled conditions to yield the desired stereochemistry .

- Chiral Resolution : Racemic mixtures may be resolved using chiral acids (e.g., tartaric acid derivatives) to isolate the (2R)-enantiomer, as seen in analogous amino alcohol syntheses .

- Key Steps : Protect the hydroxyl group during amine introduction to avoid side reactions, followed by deprotection .

Q. How can enantiomeric purity be validated for this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase (85:15). Compare retention times with racemic standards .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for the (2R)-enantiomer.

- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical confirmation, as demonstrated in structurally related amino alcohols .

Q. What storage conditions ensure stability of this compound?

- Methodological Answer :

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the cyclopentyloxy group .

- Light Sensitivity : Protect from UV exposure due to the aromatic phenyl group’s potential for photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid amine oxidation or hydroxyl group reactivity .

Advanced Questions

Q. How to design experiments to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use molecular modeling software (e.g., AutoDock Vina) to predict binding affinities, focusing on the amino and hydroxyl groups’ interactions with active sites .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics by titrating the compound into a target protein solution.

- Functional Assays : Measure cAMP inhibition or kinase activity in cell lines, referencing protocols for similar β-amino alcohols .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- NMR Discrepancies : For ambiguous proton signals (e.g., overlapping cyclopentyl protons), use 2D NMR (COSY, HSQC) to assign peaks. Compare with DFT-calculated chemical shifts .

- Mass Spectrometry : High-resolution ESI-MS can distinguish between isobaric fragments (e.g., NH2 vs. OH loss).

- Crystallographic Validation : If NMR and MS conflict, prioritize single-crystal X-ray data for definitive structural proof .

Q. What strategies mitigate stereochemical inversion during scale-up synthesis?

- Methodological Answer :

- Low-Temperature Reactions : Perform key steps (e.g., epoxide ring-opening) at 0–5°C to minimize racemization .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield the hydroxyl during amine functionalization .

- In Situ Monitoring : Employ chiral HPLC at intermediate stages to detect early stereochemical drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.